Cas no 112965-21-6 (Calcipotriol)

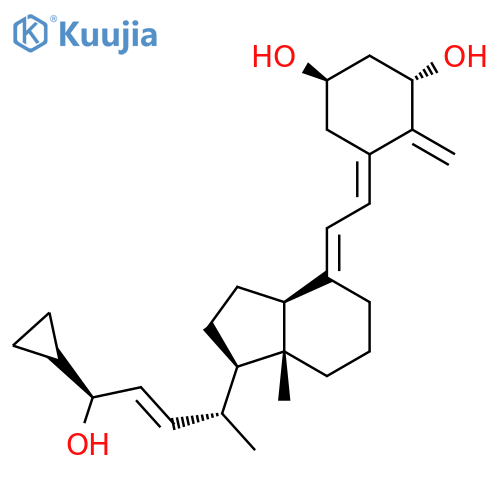

Calcipotriol structure

商品名:Calcipotriol

Calcipotriol 化学的及び物理的性質

名前と識別子

-

- Calcipotriene

- (1S,3S,5Z)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2S)-5-Cyclopropyl-5-hydroxy-pent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidene-cyclohexane-1,3-diol

- Calcipotriol

- calcipotriol anhydre ep5.3

- Calcipotriol hydrate

- 25-HYDROXYCHOLECALCIFEROL

- 25-HYDROXYVITAMIN D3

- 25-OH vitamin D3

- CALCIDIOL

- Calcifediol

- CALCIPOTRIENE,EP5.3

- Didrogyl

- Hidroferol

- MC 903

- VITAMIN D3,25-HYDROXY

- (5Z,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3ε,24-triol

- dovonex

- Daivonex

- Daivobet

- Calciptriol

- Calcipotriene-d4

- CALCIPOTRIOL - EP

- mc903

- 5z,7e,22e,24s)--bet

- CALCIPOTRIENE (USP-RS)

- EN300-21702588

- Sorilux

- MLS001424130

- HMS3413D04

- CALCIPOTRIOL [EP MONOGRAPH]

- SR-01000762910

- NCGC00167465-01

- HMS2089J08

- 1s19

- D01125

- Divonex

- Calsodore

- 1,24(OH)2-22-ene-24-cyclopropyl D3

- Q155683

- Calcitrene

- HMS3269P03

- Epitope ID:114242

- DTXSID0046648

- (22E)-(24S)-1alpha,24-dihydroxy-26,27-cyclo-22,23-didehydrovitamin D3 / (22E)-(24S)-1alpha,24-dihydroxy-26,27-cyclo-22,23-didehydrocholecalciferol / Calcipotriol

- STF-115469

- CCG-100949

- 9,10-Secochola-5,7,10(19),22-tetraene-1,3,24-triol, 24-cyclopropyl-, (1alpha,3beta,5Z,7E,22E,24S)-

- Calcipotriene [USAN]

- CALCIPOTRIENE [USP MONOGRAPH]

- HMS3677D04

- CALCIPOTRIENE [VANDF]

- HMS3713K08

- CS-0387

- AB00698343-05

- s3739

- 143NQ3779B

- BDBM50369964

- CALCIPOTRIENE [ORANGE BOOK]

- SMR000466353

- SR-01000762910-4

- Calcipotriol (JAN)

- CALCIPOTRIENE [USP-RS]

- (1R,3S,5Z)-5-{2-[(1R,3aS,4E,7aR)-1-[(2R,3E,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-octahydro-1H-inden-4-ylidene]ethylidene}-4-methylidenecyclohexane-1,3-diol

- 112828-00-9

- NC00199

- 9,10-Secochola-5,7,10(19),22-tetraene-1,3,24-triol, 24-cyclopropyl-, (1alpha,3beta,5Z,7E,22E)-

- CALCIPOTRIOL [WHO-DD]

- EX-A4430

- SR-01000762910-3

- SCHEMBL2853

- CALCIPOTRIENE (USP MONOGRAPH)

- (1S,3R,5Z,7E,22E,24S)-26,27-cyclo-9,10-secocholesta-5,7,10,22-tetraene-1,3,24-triol

- CALCIPOTRIOL [JAN]

- (5Z,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1alpha,3beta,24-triol hydrate

- CHEMBL1200666

- MFCD10567086

- calcipotriolo

- LWQQLNNNIPYSNX-UROSTWAQSA-N

- AS-56390

- Calcipotriol [INN]

- Dovonex (TN)

- AKOS015855239

- 112965-21-6

- CALCIPOTRIOL (EP MONOGRAPH)

- Calcipotriene (USP)

- (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol

- calcipotriolum

- BMS-181161

- MC-903

- AMY2864

- (5Z,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1alpha,3beta,24-triol

- CalcipotrieneMC 903

- HY-10001

- CPD000466353

- (1?,3?,5Z,7E,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1,3,24-triol

- CHEBI:50749

- (5Z,7E,22E)-(1S,3R,24S)-26,27-cyclo-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,24-triol

- CALCIPOTRIOL [MART.]

- CALCIPOTRIOL (MART.)

- PRI-2201

- DTXCID8026648

- GTPL2778

- HMS2051N11

- (1S,3R,5Z,7E,14beta,17alpha,22E,24S)-26,27-cyclo-9,10-secocholesta-5,7,10,22-tetraene-1,3,24-triol

- Calcipotriol anhydrous

- 9,10-SECOCHOLA-5,7,10(19),22-TETRAENE-1,3,24-TRIOL, 24-CYCLOPROPYL-, (1.ALPHA.,3.BETA.,5Z,7E,22E,24S)-

- CCRIS 7700

- U-0267

- PRI 2201

- D05AX02

- CALCIPOTRIENE [MI]

- Psorcutan

- MLS000759467

- UNII-143NQ3779B

- DB02300

- LMST03020106

- G86332

- BRD-K56429665-001-07-0

- BRD-K56429665-002-01-1

- BRD-K56429665-001-09-6

-

- MDL: MFCD00866630

- インチ: InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,25-,26+,27-/m1/s1

- InChIKey: LWQQLNNNIPYSNX-UROSTWAQSA-N

- ほほえんだ: C=C1[C@H](C[C@@H](C/C1=C/C=C2[C@]3([C@@](C)([C@H](CC3)[C@@H](/C=C/[C@H](C4CC4)O)C)CCC/2)[H])O)O

計算された属性

- せいみつぶんしりょう: 412.29800

- どういたいしつりょう: 412.29774513g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 30

- 回転可能化学結合数: 5

- 複雑さ: 743

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 7

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 3

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.7Ų

- 疎水性パラメータ計算基準値(XlogP): 4.3

じっけんとくせい

- 色と性状: ギ酸メチルから結晶化したもの。

- 密度みつど: Not available

- ゆうかいてん: 166-168 ºC

- ふってん: 582℃/760mmHg

- フラッシュポイント: Not available

- ようかいど: DMSO: soluble15mg/mL, clear

- PSA: 60.69000

- LogP: 5.09060

- じょうきあつ: Not available

Calcipotriol セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- 危険物輸送番号:UN 2811 6.1 / PGI

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26

-

危険物標識:

- ちょぞうじょうけん:4°C, protect from light, stored under nitrogen

Calcipotriol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y0975952-1g |

Calcipotriene |

112965-21-6 | 98% | 1g |

$1600 | 2024-08-03 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19606-100mg |

Calcipotriol |

112965-21-6 | 98% | 100mg |

¥3600.00 | 2023-09-09 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci19606-5mg |

Calcipotriol |

112965-21-6 | 98% | 5mg |

¥480.00 | 2023-09-09 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T14856-25 mg |

Calcipotriol |

112965-21-6 | 99.07% | 25mg |

¥1521.00 | 2022-04-26 | |

| ChemScence | CS-0387-5mg |

Calcipotriol |

112965-21-6 | 99.77% | 5mg |

$66.0 | 2022-04-28 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T14856-200 mg |

Calcipotriol |

112965-21-6 | 99.07% | 200mg |

¥6938.00 | 2022-04-26 | |

| TRC | C144200-2mg |

Calcipotriene |

112965-21-6 | 2mg |

$ 108.00 | 2023-04-18 | ||

| TRC | C144200-10mg |

Calcipotriene |

112965-21-6 | 10mg |

$ 221.00 | 2023-09-08 | ||

| DC Chemicals | DCAPI1415-250 mg |

Calcipotriol(Calcipotriene) |

112965-21-6 | >99% | 250mg |

$1300.0 | 2022-03-01 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-203537-10 mg |

Calcipotriol, |

112965-21-6 | >98% | 10mg |

¥1,429.00 | 2023-07-10 |

Calcipotriol サプライヤー

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

(CAS:112965-21-6)Calcipotriene

注文番号:TE00714

在庫ステータス:in Stock

はかる:1g

清らかである:95.500%

最終更新された価格情報:Monday, 26 August 2024 11:30

価格 ($):

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:112965-21-6)Calcipotriene

注文番号:sfd10101

在庫ステータス:in Stock

はかる:200kg

清らかである:99%

最終更新された価格情報:Friday, 19 July 2024 14:35

価格 ($):discuss personally

Calcipotriol 関連文献

-

Anqi Chen,Yuting Luo,Jie Xu,Xueran Guan,Huacheng He,Xuan Xuan,Jiang Wu J. Mater. Chem. B 2022 10 7397

-

Ummu Umaimah Mohd Nordin,Noraini Ahmad,Norazlinaliza Salim,Nor Saadah Mohd Yusof RSC Adv. 2021 11 29080

-

Norazlinaliza Salim,Noraini Ahmad,Siti Hajar Musa,Rauzah Hashim,Tharwat F. Tadros,Mahiran Basri RSC Adv. 2016 6 6234

-

Daisuke Sawada,Shinji Kakuda,Akiko Takeuchi,Fumihiro Kawagoe,Midori Takimoto-Kamimura,Atsushi Kittaka Org. Biomol. Chem. 2018 16 2448

-

J?rg Reichrath,Roman Saternus,Thomas Vogt Photochem. Photobiol. Sci. 2017 16 433

推奨される供給者

Amadis Chemical Company Limited

(CAS:112965-21-6)Calcipotriol

清らかである:99%

はかる:1g

価格 ($):801.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:112965-21-6)卡泊三醇

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ